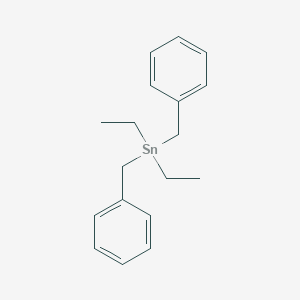
Dibenzyl(diethyl)stannane
Description
Dibenzyl(diethyl)stannane is an organotin compound characterized by a central tin atom bonded to two benzyl (C₆H₅CH₂) and two ethyl (C₂H₅) groups. Organotin compounds are widely used in catalysis, polymer stabilization, and pharmaceuticals due to their tunable reactivity and stability, which are heavily influenced by substituent groups .
Properties
CAS No. |
19127-46-9 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
dibenzyl(diethyl)stannane |
InChI |
InChI=1S/2C7H7.2C2H5.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H2,2H3; |
InChI Key |
IBNWNJFMDJQOAO-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC[Sn](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Synonyms |
Dibenzyldiethylstannane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
(a) Substituent Effects on Catalytic Activity
- [(Diethyl)(phosphono)methylene]glycine vs. [(Dibenzyl)(phosphono)methylene]glycine In photocatalysis for Congo red dye degradation, the diethyl-substituted glycine pendant groups exhibited 98.6% efficiency, significantly higher than the dibenzyl-substituted analog (83.1%) . This highlights that smaller diethyl groups may enhance catalytic activity by reducing steric hindrance, whereas bulkier dibenzyl groups limit substrate access.
Physical and Chemical Properties
(b) Spectroscopic Characterization
- A Model Dibenzyl Compound
A dibenzyl compound analyzed via NMR, IR, and HRMS () provides a methodological framework for characterizing Dibenzyl(diethyl)stannane. Key data include:
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


